5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl and methylsulfanyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methyl groups.
Major Products
Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups replacing the methyl groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound’s triazolopyrimidine core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 3-(Isobutylsulfanyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and methylsulfanyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5,7-dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C8H10N4S/c1-5-4-6(2)12-7(9-5)10-11-8(12)13-3/h4H,1-3H3 |
InChI Key |
PXWYILJYVFKKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SC)C |
Origin of Product |
United States |
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